"4-(o-Tolyl)tetrahydropyran-4-carbonitrile chemical properties"
"4-(o-Tolyl)tetrahydropyran-4-carbonitrile chemical properties"
An In-Depth Technical Guide to the Core Chemical Properties of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) motif is a cornerstone in modern medicinal chemistry, valued for its ability to enhance physicochemical properties and confer desirable pharmacokinetic profiles.[1][2] This guide focuses on a specific, yet underexplored, derivative: 4-(o-Tolyl)tetrahydropyran-4-carbonitrile. While direct literature on this particular isomer is sparse, this document synthesizes data from analogous structures and the broader class of tetrahydropyran-containing molecules to provide a comprehensive technical overview. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and potential applications in drug discovery, offering a predictive yet scientifically grounded perspective for researchers in the field.
The Strategic Importance of the Tetrahydropyran Ring in Medicinal Chemistry
The tetrahydropyran ring is a saturated heterocyclic ether that has gained significant traction in drug design.[3] It is often employed as a bioisosteric replacement for more lipophilic carbocyclic rings like cyclohexane or metabolically labile groups. The inclusion of the oxygen atom within the ring imparts several advantageous properties:
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Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.[2]
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Modulated Lipophilicity: Replacing a methylene group with oxygen generally lowers the molecule's lipophilicity (logP).[2]
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Improved Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to certain carbon-based functionalities.[1]
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Favorable Pharmacokinetics: These modifications often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
The 4-carbonitrile substituent adds a valuable chemical handle for further synthetic transformations, making this scaffold a versatile building block for creating libraries of potential drug candidates.
Molecular Structure and Physicochemical Properties
4-(o-Tolyl)tetrahydropyran-4-carbonitrile possesses a quaternary carbon at the 4-position of the tetrahydropyran ring, substituted with both a nitrile group and an o-tolyl group. The presence of these substituents has a significant impact on the molecule's properties.
| Property | Predicted/Analog-Based Value | Source/Justification |
| Molecular Formula | C13H15NO | Based on structure |
| Molecular Weight | 201.27 g/mol | Calculated |
| LogP | ~2.6 | Estimated based on analogs[4] |
| Topological Polar Surface Area (TPSA) | 33.02 Ų | Based on m-tolyl analog[4] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Based on m-tolyl analog[4] |
| Hydrogen Bond Donors | 0 | Based on m-tolyl analog[4] |
| Rotatable Bonds | 1 | Based on m-tolyl analog[4] |
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the o-tolyl group (aromatic protons and a methyl singlet). The tetrahydropyran ring protons would appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR would display signals for the quaternary carbon, the nitrile carbon, the carbons of the tetrahydropyran ring, and the carbons of the o-tolyl group.
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IR Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240 cm⁻¹. The C-O-C stretching of the ether in the tetrahydropyran ring would likely appear in the 1100-1200 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 201.1154 (for the exact mass). Fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the tetrahydropyran ring.
Synthesis and Manufacturing
A plausible and efficient synthesis of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile would likely start from the commercially available tetrahydro-4H-pyran-4-one.[1][5] A common synthetic strategy involves the Strecker synthesis or a variation thereof.
Caption: Plausible synthetic workflow for 4-(o-Tolyl)tetrahydropyran-4-carbonitrile.
Experimental Protocol (Illustrative):
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Grignard Reaction: To a solution of o-tolylmagnesium bromide in an appropriate solvent (e.g., THF), tetrahydro-4H-pyran-4-one is added dropwise at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
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Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate tertiary alcohol.
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Cyanation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane), and a cyanation reagent such as trimethylsilyl cyanide (TMSCN) is added, often in the presence of a Lewis acid catalyst. The reaction is stirred at room temperature until the conversion is complete.
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Purification: The reaction mixture is worked up, and the crude product is purified by column chromatography to afford 4-(o-Tolyl)tetrahydropyran-4-carbonitrile.
Reactivity and Chemical Transformations
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, making 4-(o-Tolyl)tetrahydropyran-4-carbonitrile a valuable intermediate for further synthetic elaboration.
Caption: Key reactivity pathways of the nitrile group.
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Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up a wide range of possibilities for introducing amine-based functionalities. The resulting (4-(o-tolyl)tetrahydro-2H-pyran-4-yl)methanamine is a valuable building block in its own right.
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Hydrolysis to a Carboxylic Acid: Under acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This allows for the introduction of a carboxyl group, which can be further functionalized, for example, through amide bond formation.
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Hydrolysis to a Primary Amide: Basic hydrolysis of the nitrile typically yields a primary amide. Amides are common functional groups in many drug molecules.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(o-tolyl)tetrahydropyran-4-carbonitrile scaffold is a promising starting point for the synthesis of novel therapeutic agents. Its utility lies in its potential to serve as a key intermediate for the generation of diverse chemical libraries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
